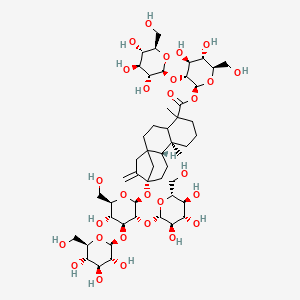

RebaudiosideD

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl (9S,11aR,11bS)-9-(((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler precursors. The key steps include:

Formation of tetrahydro-2H-pyran rings: This can be achieved through cyclization reactions involving dihydroxy compounds.

Introduction of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Formation of glycosidic bonds: This involves the reaction of hydroxyl groups with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve:

Optimization of reaction conditions: To maximize yield and purity, reaction conditions such as temperature, pressure, and pH need to be optimized.

Use of catalysts: Catalysts such as acids or bases can be used to accelerate the reactions.

Purification techniques: Techniques such as chromatography and crystallization can be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidizing agents: Osmium tetroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation products: Ketones, carboxylic acids.

Reduction products: Alcohols.

Substitution products: Halides, amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving glycosidic bonds.

Medicine: Potential use in drug development due to its multiple functional groups.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The glycosidic bonds can be cleaved by enzymes, releasing smaller sugar units that can be utilized by cells.

Comparison with Similar Compounds

Similar Compounds

- (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (9S,11aR,11bS)-9-(((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate

- (2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl (9S,11aR,11bS)-9-(((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its multiple hydroxyl groups and glycosidic bonds, which provide a high degree of functionality and reactivity. This makes it a versatile building block for the synthesis of more complex molecules and a valuable tool in scientific research.

Biological Activity

Rebaudioside D (Reb D) is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant known for its natural sweetness. This compound has garnered attention not only for its sweetening properties but also for its potential biological activities. This article explores the biological activity of Reb D, including its pharmacokinetics, antidiabetic effects, antioxidant properties, and potential anticancer activities, supported by data tables and relevant research findings.

Overview of Rebaudioside D

Reb D is one of several glycosides present in Stevia rebaudiana, with a sweetness profile that is approximately 250-450 times sweeter than sucrose. It is often used as a sugar substitute in various food products due to its low caloric content and favorable safety profile. Research indicates that Reb D shares some biological activities with other steviol glycosides, particularly stevioside and rebaudioside A (Reb A).

Pharmacokinetics and Metabolism

The metabolism of Reb D has been studied to understand its absorption and elimination in the body. Similar to other steviol glycosides, Reb D is poorly absorbed in the gastrointestinal tract, leading to minimal systemic exposure. A study on the pharmacokinetics of Reb A provides insights applicable to Reb D, indicating that these compounds undergo similar metabolic pathways.

| Analyte | Level (ng/mL) | Mean Apparent Recovery (%) |

|---|---|---|

| Rebaudioside A | 2.5 | 91 |

| 5 | 95 | |

| 25 | 95 | |

| 100 | 98 | |

| Steviol | 2.5 | 106 |

| 5 | 96 | |

| 25 | 95 | |

| 100 | 96 |

This table highlights the recovery rates of Reb A and steviol from plasma samples, showcasing the analytical methods used in pharmacokinetic studies .

Antidiabetic Activity

Reb D exhibits significant antidiabetic properties, primarily through its influence on insulin secretion and glucose metabolism. Research indicates that Reb D can mimic insulin action by enhancing glucose uptake in cells. In vitro studies have shown that Reb D increases glucose transport activity in various cell lines, suggesting a potential role in managing blood sugar levels.

- Mechanism of Action : Reb D activates signaling pathways related to insulin action, including the PI3K/Akt pathway, which is crucial for GLUT translocation and glucose uptake in skeletal muscle .

Antioxidant Properties

The antioxidant activity of Reb D has been evaluated in several studies. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

- Research Findings : Reb D has demonstrated the ability to scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Anticancer Activity

Recent studies have begun to explore the anticancer properties of Reb D. While much research has focused on stevioside and Reb A, preliminary findings suggest that Reb D may also induce apoptosis in cancer cells.

Safety Profile

The safety of Reb D has been assessed through various toxicological studies. These studies indicate that Reb D is generally recognized as safe (GRAS) when consumed within established limits.

Properties

Molecular Formula |

C50H80O28 |

|---|---|

Molecular Weight |

1129.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19-,20-,21-,22-,23-,24?,25+,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40-,41+,42+,43+,44+,45+,47-,48?,49?,50+/m1/s1 |

InChI Key |

RPYRMTHVSUWHSV-FXDZHNGDSA-N |

Isomeric SMILES |

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.